1,2-Dihydrotanshinquinone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1,2-Dihydrotanshinquinone is the pathogenic complex formed between (CUG)n-RNA and the splicing-factor muscleblind-like 1 (MBNL1) . MBNL1 plays a crucial role in RNA splicing and the regulation of gene expression .
Mode of Action
This compound interacts with its target by inhibiting the formation of the pathogenic complex between (CUG)n-RNA and MBNL1 . This inhibition disrupts the normal function of MBNL1, leading to changes in RNA splicing and gene expression .
Biochemical Pathways
It is known that the compound’s interaction with mbnl1 affects rna splicing, which is a critical process in the regulation of gene expression .
Pharmacokinetics
It is known that the compound is an abietane diterpene , a class of compounds known for their lipophilic properties . This suggests that this compound may have good absorption and distribution characteristics, but further studies are needed to confirm this.
Result of Action
The inhibition of the pathogenic complex between (CUG)n-RNA and MBNL1 by this compound leads to changes in RNA splicing and gene expression . These changes can have various molecular and cellular effects, depending on the specific genes affected. The compound has been used for the research of myotonic dystrophy type 1 , suggesting that it may have therapeutic effects in this condition.
Action Environment
As a natural product isolated from salvia miltiorrhiza , it is likely that the compound’s activity could be influenced by factors such as pH, temperature, and the presence of other compounds
Biochemical Analysis
Biochemical Properties
1,2-Dihydrotanshinquinone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that this compound may modulate oxidative stress pathways, contributing to its potential therapeutic effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Furthermore, this compound affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, altering their function. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anti-cancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver. Cytochrome P450 enzymes catalyze the oxidation of this compound, followed by conjugation reactions with glucuronic acid or glutathione. These metabolic processes enhance the compound’s solubility and facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as albumin, which aid in its systemic distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm and mitochondria, where it influences cellular respiration and energy production. The compound’s localization is mediated by targeting signals and post-translational modifications that direct it to these specific compartments. This subcellular distribution is crucial for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydrotanshinquinone can be synthesized through the oxidation of tanshinone I. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves the extraction of tanshinones from the roots of Salvia miltiorrhiza, followed by chemical modification to obtain the desired compound. The extraction process often employs solvents like ethanol or methanol, and the subsequent chemical reactions are carried out in large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrotanshinquinone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like KMnO₄.
Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
1,2-Dihydrotanshinquinone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of abietane diterpenes.
Industry: Utilized in the development of new therapeutic agents and as a chemical intermediate in the synthesis of other bioactive compounds
Comparison with Similar Compounds
1,2-Dihydrotanshinquinone is unique among abietane diterpenes due to its specific inhibitory effects on pathogenic RNA-protein complexes and its potent anti-cancer properties. Similar compounds include:
Cryptotanshinone: Another abietane diterpene with anti-inflammatory and anti-cancer activities.
Tanshinone IIA: Known for its cardiovascular protective effects.
Tanshinone I: Exhibits anti-inflammatory and anti-cancer properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications .
Properties
IUPAC Name |
1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSADAKNZWZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998959 | |
Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77769-21-2 | |
Record name | 1,2-Dihydrotanshinquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077769212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed for the characterization and quantification of 1,2-Dihydrotanshinquinone in complex mixtures?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly ultraviolet (UV) detection, is widely used for analyzing this compound. [, , ] For instance, researchers have successfully separated and quantified this compound alongside other tanshinones in Salvia miltiorrhiza extracts using ultraperformance liquid chromatography (UPLC) with UV detection at specific wavelengths. [] This technique allows for the simultaneous determination of multiple compounds within a complex matrix. []
Q2: How does the structure of this compound relate to its presence in Salvia species?
A: this compound belongs to a class of compounds known as tanshinones, which are primarily found in Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. [, , ] These diterpenoid compounds, including this compound, contribute to the pharmacological activities attributed to Salvia species. [, ]
Q3: What is the molecular formula and structure of this compound?
A: this compound has the molecular formula C18H14O3. [] It is characterized as a four-ring system. [] Structurally, it is closely related to other tanshinones like tanshinone I and tanshinone IIA, differing in the presence and position of specific functional groups. [, ]
Q4: Are there any studies investigating the potential of this compound against parasitic diseases?
A: Research has explored the antiplasmodial and antitrypanosomal activity of tanshinones, including this compound, isolated from Salvia miltiorrhiza. [] Studies have demonstrated the inhibitory effects of this compound on the growth of Plasmodium falciparum and Trypanosoma brucei rhodesiense, the parasites responsible for malaria and African trypanosomiasis, respectively. []
Q5: How does the structure of this compound compare to other tanshinones, and could this influence their respective activities?
A: While all tanshinones share a common core structure, subtle differences in functional groups distinguish them. [, , ] For example, this compound possesses a dihydrofuran ring system, while tanshinone IIA has a furan ring. [, ] These structural variations can influence their interactions with biological targets, potentially leading to different pharmacological activities and potencies. [] Further research is necessary to fully understand the structure-activity relationship of tanshinones.
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